2-[(2-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone
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Overview
Description
2-[(2-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone is a complex organic compound featuring an indole core, a sulfanyl group, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Sulfanyl Group: The 2-chlorobenzyl sulfanyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of 2-chlorobenzyl chloride with a thiol derivative in the presence of a base.
Hydrazone Formation: The final step involves the condensation of the indole derivative with 3-(trifluoromethyl)phenylhydrazine under acidic or basic conditions to form the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 2-[(2-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, the compound is being explored for its potential therapeutic effects. Its structural features suggest it could inhibit specific enzymes or receptors involved in disease pathways, making it a potential candidate for treating conditions like cancer or infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone involves its interaction with molecular targets such as enzymes or receptors. The indole core can bind to specific sites on proteins, while the sulfanyl and hydrazone groups can form additional interactions, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-[(2-chlorobenzyl)sulfanyl]-3H-indol-3-one: Lacks the hydrazone linkage but shares the indole and sulfanyl groups.
N-[3-(trifluoromethyl)phenyl]hydrazone derivatives: Similar hydrazone linkage but different core structures.
Uniqueness
The uniqueness of 2-[(2-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the indole core and the hydrazone linkage allows for versatile interactions with biological targets, potentially leading to novel therapeutic applications.
This compound’s combination of functional groups and structural complexity makes it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
[2-[(2-chlorophenyl)methylsulfanyl]-1H-indol-3-yl]-[3-(trifluoromethyl)phenyl]diazene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClF3N3S/c23-18-10-3-1-6-14(18)13-30-21-20(17-9-2-4-11-19(17)27-21)29-28-16-8-5-7-15(12-16)22(24,25)26/h1-12,27H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMVOLGPFXTQTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=C(C3=CC=CC=C3N2)N=NC4=CC=CC(=C4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClF3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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